3-Bromo-5-(hydroxymethyl)benzene-1,2-diol
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Overview
Description
3-Bromo-5-(hydroxymethyl)benzene-1,2-diol is a brominated phenol derivative. This compound is characterized by the presence of a bromine atom, a hydroxymethyl group, and two hydroxyl groups attached to a benzene ring. Brominated phenols are known for their diverse biological activities and are often found in marine organisms such as algae .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(hydroxymethyl)benzene-1,2-diol typically involves the bromination of a suitable precursor. One common method is the bromination of 3,5-dihydroxybenzyl alcohol using bromine in the presence of a catalyst . The reaction conditions often require a controlled temperature and pH to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of brominated phenols, including this compound, often involves large-scale bromination reactions using bromine or other brominating agents. The process may include steps for purification and isolation of the desired product to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(hydroxymethyl)benzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: 3-Bromo-5-(carboxymethyl)benzene-1,2-diol.
Reduction: 5-(Hydroxymethyl)benzene-1,2-diol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3-Bromo-5-(hydroxymethyl)benzene-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(hydroxymethyl)benzene-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dihydroxybenzyl alcohol: Lacks the bromine atom but has similar hydroxyl and hydroxymethyl groups.
3-Bromo-4-(hydroxymethyl)benzene-1,2-diol: Similar structure but with different substitution pattern.
5-(Bromomethyl)benzene-1,3-diol: Contains a bromomethyl group instead of a hydroxymethyl group.
Uniqueness
3-Bromo-5-(hydroxymethyl)benzene-1,2-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-bromo-5-(hydroxymethyl)benzene-1,2-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO3/c8-5-1-4(3-9)2-6(10)7(5)11/h1-2,9-11H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMNUQABTPJNTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)Br)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40551884 |
Source
|
Record name | 3-Bromo-5-(hydroxymethyl)benzene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40551884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52897-61-7 |
Source
|
Record name | 3-Bromo-5-(hydroxymethyl)benzene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40551884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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